ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2230799-18-3 . It has a molecular weight of 241.72 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . The Inchi Code is 1S/C12H15NO2.ClH/c1-2-15-12(14)9-4-3-8-6-11(13)7-10(8)5-9;/h3-5,11H,2,6-7,13H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.72 . It is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Chemoenzymatic Synthesis : A study by Li, Rantapaju, and Kanerva (2011) demonstrated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B. This process achieved high enantioselectivity and yielded amino acid enantiomers as their respective hydrochlorides (Li, Rantapaju, & Kanerva, 2011).
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) characterized two polymorphic forms of a compound structurally related to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride. This research used spectroscopic and diffractometric techniques to analyze the subtle structural differences, highlighting its importance in pharmaceutical analysis (Vogt et al., 2013).
Novel Heterocyclic System Synthesis : Tumkyavichyus (1996) described the synthesis of a new heterocyclic system using ethyl 5-amino-4-(substituted amino) -2-methylthiothieno[2, 3-dlpyrimidne-6-carboarytates, which is related to the ethyl 2-amino compound (Tumkyavichyus, 1996).
Nucleophilic Reactions : A study by Harb et al. (1989) investigated the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives through reactions with nucleophilic reagents, demonstrating the compound's versatility in chemical transformations (Harb et al., 1989).
Chemistry of Iminofurans : Shipilovskikh et al. (2014) explored the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, leading to the formation of related ethyl 2-amino compounds. This research contributes to the understanding of iminofuran chemistry (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) prepared ethyl imidate hydrochlorides and synthesized Schiff and Mannich bases from ethyl 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcasing the compound's role in the formation of various chemical bases (Bekircan & Bektaş, 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRJBPUVWWEAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464087 |
Source
|
Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
CAS RN |
136834-79-2 |
Source
|
Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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